molecular formula C10H12O4 B12691649 Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate CAS No. 71913-08-1

Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate

Cat. No.: B12691649
CAS No.: 71913-08-1
M. Wt: 196.20 g/mol
InChI Key: KONDLVQKCUJIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate is a chemical compound with a unique bicyclic structure. This compound is part of the norbornene family, known for its strained ring system, which makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The strained ring system of the compound allows it to undergo reactions that can modify the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.1)hept-2-ene: A similar compound with a simpler structure.

    2-Methylbicyclo(2.2.1)hept-2-ene: A compound with a methyl group attached to the bicyclic structure.

    Bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylic anhydride: A compound with an anhydride functional group.

Uniqueness

Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate is unique due to its specific functional groups and the presence of a methyl ester, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

71913-08-1

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-methoxycarbonylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

KONDLVQKCUJIEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2CCC1C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.